Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate is a thiazole-based derivative characterized by a 2-methylbenzamido substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. Structural characterization of such compounds involves spectral techniques (IR, NMR, HRMS) and single-crystal X-ray diffraction (SC-XRD) for confirming molecular geometry and intermolecular interactions .
Thiazole derivatives are pharmacologically significant, with activities ranging from enzyme inhibition to anticancer effects.
Properties
IUPAC Name |
ethyl 2-[(2-methylbenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-8-20-14(15-11)16-12(17)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYFZNHPGPEKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: The thiazole ring is susceptible to electrophilic substitution reactions, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Synthesis of Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The process includes the formation of thiazole rings followed by the introduction of the benzamide moiety. The compound can be synthesized through methods such as:
- Cyclization of thiosemicarbazones with ethyl bromopyruvate, leading to various thiazole derivatives .
- Amide bond formation , where 2-methylbenzamide is coupled with thiazole-4-carboxylic acid derivatives .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. A study evaluated various thiazole derivatives for their ability to inhibit bacterial growth, with some compounds demonstrating significant activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound has also been tested for antioxidant properties using DPPH radical scavenging assays. Results indicated that certain derivatives exhibit strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Recent research highlights the compound's role in cancer therapy. Specifically, derivatives of thiazoles have been identified as inhibitors of mitotic kinesins (e.g., HSET), which are crucial for cancer cell proliferation. In vitro studies demonstrated that these compounds can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
Xanthine Oxidase Inhibitors
This compound and its analogs have been investigated as xanthine oxidase inhibitors, which are beneficial in treating hyperuricemia and gout. The structure-activity relationship studies have shown that modifications on the thiazole ring can enhance inhibitory potency against xanthine oxidase .
Fluorescent Probes for Cellular Imaging
The incorporation of fluorescent tags into the structure allows for the development of imaging probes that can target specific cellular components, facilitating the study of cellular processes and drug interactions in real-time .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylate Derivatives
Structural and Electronic Properties
Substituents on the thiazole ring and benzamido group significantly influence electronic and structural properties. Key comparisons include:
- Electronic Effects: The nitro group in compound 1 reduces the HOMO-LUMO gap (3.2 eV) compared to non-conjugated analogs, enhancing charge transfer properties . Methyl or methoxy groups (e.g., 2-methylbenzamido) may moderately influence electron density without drastically altering conjugation.
- Crystallography : SC-XRD and Hirshfeld surface analysis reveal that substituents like nitro or hydroxyl groups facilitate π-π stacking and hydrogen bonding, critical for crystal stability .
Anticancer Activity
- Ethyl 2-[3(diethylamino)propanamido]-thiazole-4-carboxylate: Shows potent activity against RPMI-8226 leukemia cells (IC₅₀ < 10 µM), attributed to the diethylamino group enhancing cellular uptake .
- Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b): Inhibit colorectal cancer via β-catenin targeting, with in silico ADMET profiles suggesting favorable drug-likeness .
Antioxidant and Antimicrobial Activity
- Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g): Exhibits 84.46% free radical scavenging activity (FRSA) and high total antioxidant capacity (TAC: 269.08 µg AAE/mg) due to the phenolic hydroxyl group .
- Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: Evaluated as an acetylcholinesterase (AChE) inhibitor for neurodegenerative diseases, with structural analogs showing IC₅₀ values in the nanomolar range .
Enzyme Inhibition
Biological Activity
Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate (EMBTC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
1. Synthesis of this compound
The synthesis of EMTBC typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives. The general synthetic pathway is as follows:
- Formation of Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving thioketones and α-halo acids.
- Amidation : The thiazole derivative is then reacted with 2-methylbenzoyl chloride to form the amide.
- Esterification : Finally, the resulting amide undergoes esterification with ethanol to yield EMTBC.
2. Biological Activities
EMBTC exhibits a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Below is a summary of its key biological properties:
2.1 Anticancer Activity
EMBTC has shown promising results in various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of PI3K/Akt signaling pathway |
These findings suggest that EMTBC may serve as a lead compound for developing new anticancer therapies.
2.2 Anti-inflammatory Activity
In animal models, EMTBC demonstrated significant anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Model | Dosage (mg/kg) | Cytokine Reduction (%) |
|---|---|---|
| Carrageenan-induced paw edema | 10 | TNF-α: 45%, IL-6: 50% |
| Lipopolysaccharide-induced inflammation | 5 | TNF-α: 40%, IL-6: 55% |
These results indicate that EMTBC could be beneficial in treating inflammatory diseases.
2.3 Antimicrobial Activity
EMBTC also exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
The mechanisms underlying the biological activities of EMTBC are multifaceted:
- Anticancer Mechanism : EMTBC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells.
- Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Antimicrobial Mechanism : EMTBC disrupts bacterial cell membrane integrity and inhibits essential metabolic pathways.
Case Study 1: In Vivo Anticancer Efficacy
A study conducted on mice bearing HepG2 tumors showed that administration of EMTBC resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
In a model of rheumatoid arthritis, treatment with EMTBC led to reduced joint swelling and pain, correlating with lower serum levels of inflammatory markers.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-methylbenzamido)thiazole-4-carboxylate?
The compound is typically synthesized via amide coupling between ethyl 2-aminothiazole-4-carboxylate and 2-methylbenzoyl chloride. A standard method involves using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane under nitrogen, followed by purification via silica gel chromatography . Alternative routes may employ thiourea and ethyl 2-bromoacetate under basic conditions to form the thiazole core before functionalization .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.14–8.44 ppm for the thiazole and benzamide moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+1] peaks matching calculated values) .
- HPLC : Purity assessment (>95% purity is typical for biologically active derivatives) .
Q. How does the compound participate in nucleophilic substitution reactions?
The amino group on the thiazole ring can react with alkyl halides or acyl chlorides. For example, treatment with methyl iodide in DMF at 60°C yields N-alkylated derivatives, while benzoyl chloride forms acylated analogs. Reaction progress is monitored via TLC, and products are isolated using solvent extraction .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Yield optimization requires:
- Catalyst Selection : EDCI/HOBt systems improve amide coupling efficiency (>70% yield) compared to DCC (dicyclohexylcarbodiimide) .
- Solvent Control : Anhydrous DCM minimizes side reactions like hydrolysis.
- Temperature Modulation : Reactions performed at 0–5°C reduce racemization in chiral intermediates . Contradictions in reported yields (34–89%) may arise from variations in reagent purity or workup protocols .
Q. What strategies resolve contradictions in reported biological activities of thiazole-4-carboxylate derivatives?
Discrepancies in anticancer activity (e.g., RPMI-8226 leukemia cell line IC values) can be addressed by:
- Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and MTT protocols.
- Structural Validation : Confirm derivative purity via H NMR and HRMS to rule out impurities affecting bioactivity .
- Mechanistic Studies : Compare Oct3/4 induction potency (e.g., via luciferase reporter assays) to correlate structure-activity relationships .
Q. How do electronic effects of substituents influence the compound's reactivity in oxidation reactions?
Electron-donating groups (e.g., methyl on the benzamide) stabilize the thiazole ring, slowing oxidation to sulfoxides. In contrast, electron-withdrawing groups (e.g., nitro) accelerate oxidation. For example, treatment with m-chloroperbenzoic acid (mCPBA) in chloroform at 25°C selectively oxidizes the thiazole sulfur to sulfoxide, confirmed by H NMR shifts (δ 2.8–3.1 ppm for S=O) .
Methodological Considerations
Q. What analytical approaches validate the compound's stability under varying storage conditions?
- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed esters or oxidized thiazoles).
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves stability-related conformational changes .
Q. How can computational tools predict synthetic pathways for novel derivatives?
Retrosynthetic algorithms (e.g., Pistachio/Bkms_metabolic) analyze feasible routes by cross-referencing reaction databases. For example, replacing the 2-methylbenzamide group with 3,4,5-trimethoxybenzoyl chloride is predicted to enhance DNA-binding affinity in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
